molecular formula C14H13F3N2O2 B7017666 N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide

N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide

Cat. No.: B7017666
M. Wt: 298.26 g/mol
InChI Key: HAFINYBGJCITPO-UHFFFAOYSA-N
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Description

N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)12(20)6-8-19-13(21)10-5-7-18-11-4-2-1-3-9(10)11/h1-5,7,12,20H,6,8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFINYBGJCITPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxyquinoline and 4,4,4-trifluoro-3-hydroxybutylamine.

    Coupling Reaction: The 4-hydroxyquinoline is reacted with 4,4,4-trifluoro-3-hydroxybutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (sodium hydroxide).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in the treatment of diseases such as cancer and malaria.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: A parent compound with similar biological activities.

    Trifluoromethylquinoline: A derivative with enhanced chemical stability.

Uniqueness

N-(4,4,4-trifluoro-3-hydroxybutyl)quinoline-4-carboxamide is unique due to the presence of both the trifluoromethyl group and the quinoline moiety, which together enhance its biological activity and chemical stability compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

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